1-phenyl-3-(propan-2-yl)-1H-pyrazole-4-carbaldehyde
CAS No.: 874908-42-6
Cat. No.: VC6445924
Molecular Formula: C13H14N2O
Molecular Weight: 214.268
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 874908-42-6 |
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Molecular Formula | C13H14N2O |
Molecular Weight | 214.268 |
IUPAC Name | 1-phenyl-3-propan-2-ylpyrazole-4-carbaldehyde |
Standard InChI | InChI=1S/C13H14N2O/c1-10(2)13-11(9-16)8-15(14-13)12-6-4-3-5-7-12/h3-10H,1-2H3 |
Standard InChI Key | RZHUGYIFPWKFQB-UHFFFAOYSA-N |
SMILES | CC(C)C1=NN(C=C1C=O)C2=CC=CC=C2 |
Introduction
Structural Characteristics and Molecular Properties
Molecular Architecture
The compound’s molecular framework consists of a pyrazole core substituted with three distinct functional groups. The phenyl ring at the 1-position contributes aromatic stability, while the isopropyl group at the 3-position introduces steric bulk, influencing the molecule’s conformational flexibility. The aldehyde group at the 4-position serves as a reactive site for further functionalization, such as condensation reactions to form Schiff bases .
Key structural parameters include:
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Molecular Formula: C₁₃H₁₄N₂O
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SMILES: CC(C)C₁=NN(C=C₁C=O)C₂=CC=CC=C₂
The isopropyl group adopts a gauche conformation relative to the pyrazole ring, minimizing steric clashes with the phenyl substituent. This spatial arrangement is critical for intermolecular interactions, particularly in crystal packing and coordination complexes .
Spectroscopic Features
Infrared (IR) spectroscopy of related pyrazole-4-carbaldehydes reveals a strong absorption band near 1,690 cm⁻¹, corresponding to the stretching vibration of the aldehyde carbonyl group . Nuclear magnetic resonance (NMR) data for analogous compounds show characteristic signals:
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¹H NMR: δ 9.8–10.1 ppm (aldehyde proton), δ 6.8–7.5 ppm (aromatic protons), δ 1.2–1.4 ppm (isopropyl methyl groups) .
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¹³C NMR: δ 190–192 ppm (aldehyde carbon), δ 145–155 ppm (pyrazole ring carbons) .
Mass spectrometry (MS) typically exhibits a molecular ion peak at m/z 214.11 [M]⁺, with fragmentation patterns dominated by loss of the isopropyl group (m/z 171) and subsequent decomposition of the phenylpyrazole moiety .
Synthesis and Optimization
Vilsmeier-Haack Formylation
The synthesis of 1-phenyl-3-(propan-2-yl)-1H-pyrazole-4-carbaldehyde proceeds via a two-step protocol:
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Schiff Base Formation: Condensation of 3-hydroxyacetophenone with phenylhydrazine under acidic conditions yields a hydrazone intermediate. Microwave-assisted methods reduce reaction times to minutes while maintaining high yields (~72%) .
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Vilsmeier-Haack Reaction: Treatment of the hydrazone with phosphorus oxychloride (POCl₃) in dimethylformamide (DMF) introduces the formyl group at the 4-position. The electrophilic chloromethyleneiminium intermediate facilitates regioselective formylation, favoring the para position relative to the pyrazole nitrogen .
Critical Parameters:
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Temperature control during POCl₃ addition (8–10°C) prevents side reactions.
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Hydrolysis with ice-cold water ensures selective aldehyde formation over ketone byproducts .
Crystallization Strategies
Crystallization of the compound poses challenges due to its sticky, non-crystalline nature. Metal-assisted methods using Cu²⁺ ions have proven effective:
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Copper Template Effect: Dissolving the compound in ethanol with CuSO₄·5H₂O promotes supramolecular assembly via coordination between the aldehyde oxygen and Cu²⁺. Slow evaporation yields monoclinic crystals suitable for X-ray diffraction .
Coordination Chemistry and Applications
Ligand Behavior
The aldehyde and pyrazole nitrogen atoms enable 1-phenyl-3-(propan-2-yl)-1H-pyrazole-4-carbaldehyde to act as a bidentate ligand. In copper(II) complexes, the aldehyde oxygen binds to the metal center, while the pyrazole nitrogen participates in hydrogen bonding with lattice water molecules .
Notable Complex:
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[Cu(C₁₃H₁₃N₂O)(H₂O)₂]SO₄: Exhibits a square-planar geometry with distortion indices (τ₄) of 0.12–0.15, indicating minor tetrahedral twisting .
Material Science Implications
Supramolecular Architectures
X-ray crystallography reveals extended hydrogen-bonded networks in the compound’s solid state:
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2D Layers: O–H···O interactions between the aldehyde and water molecules create sheets along the ab-plane.
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π-Stacking: Face-to-face alignment of phenyl groups (3.8–4.2 Å interplanar spacing) stabilizes the lattice .
These features suggest utility in designing porous coordination polymers for gas storage or catalysis.
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